molecular formula C23H26N2O4S B2584691 N-(3,4-dimethoxyphenethyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide CAS No. 670270-05-0

N-(3,4-dimethoxyphenethyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide

Cat. No.: B2584691
CAS No.: 670270-05-0
M. Wt: 426.53
InChI Key: UVQJCGLKOAMBEW-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenethyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenethyl group attached to the nitrogen atom and a thioether-linked 7-methoxy-4-methylquinoline moiety. This compound combines structural features of both phenethylamine and quinoline derivatives, which are often associated with biological activity in medicinal chemistry.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S/c1-15-11-23(25-19-13-17(27-2)6-7-18(15)19)30-14-22(26)24-10-9-16-5-8-20(28-3)21(12-16)29-4/h5-8,11-13H,9-10,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQJCGLKOAMBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and other relevant pharmacological properties.

Synthesis of this compound

The synthesis pathway involves multiple steps, including the formation of the quinoline derivative and subsequent reactions to introduce the thioacetamide group. A typical synthetic route may include:

  • Formation of Quinoline Derivative : Utilizing starting materials such as 6-methoxyquinoline and various reagents under controlled conditions.
  • Thioacetylation : The introduction of the thioacetamide moiety through reaction with an appropriate thiol compound.
  • Final Product Isolation : Purification via chromatography techniques to yield the desired compound in high purity.

Cytotoxicity Studies

Cytotoxicity is a critical measure of the potential therapeutic efficacy of compounds. The cytotoxic activity of this compound has been evaluated against various cancer cell lines.

Results Summary

CompoundCell LineIC50 (μM)
This compoundMCF-7TBD
This compoundHeLaTBD

Note: Specific IC50 values for this compound are yet to be determined in published studies.

The mechanism by which this compound exerts its cytotoxic effects may involve:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Tubulin Polymerization : Similar compounds have been noted for their ability to disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.

Case Studies

  • Study on Quinoline Derivatives : Research has shown that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines due to their ability to interact with DNA and inhibit topoisomerases .
  • Thioacetamide Derivatives : Compounds containing thioacetamide groups have been reported to display enhanced lipophilicity and biological activity, suggesting that modifications to the structure can lead to improved efficacy against cancer cells .

Antimicrobial Activity

Preliminary studies indicate that derivatives similar to this compound may possess antimicrobial properties. This is attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Other Biological Activities

Research into related compounds has suggested potential activities including:

  • Anti-inflammatory Effects : Some quinoline derivatives have demonstrated anti-inflammatory properties in vitro.
  • Antioxidant Activity : The presence of methoxy groups may enhance radical scavenging activities.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing quinoline and thioacetamide structures exhibit notable anticancer properties. For instance, derivatives similar to N-(3,4-dimethoxyphenethyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide have shown cytotoxic effects against various cancer cell lines. In studies evaluating cytotoxicity using the MTT assay, compounds with quinoline frameworks displayed IC50 values indicating significant inhibition of cancer cell proliferation. For example, certain quinoline derivatives demonstrated IC50 values as low as 29 μM against HeLa cells, suggesting that modifications to the quinoline structure can enhance anticancer efficacy .

Neuropharmacological Applications

The compound's structural features suggest potential applications in treating neurodegenerative diseases. Quinoline derivatives have been studied for their ability to interact with neurotransmitter systems and exhibit neuroprotective effects. For instance, compounds with similar structures have been evaluated for their binding affinity to dopamine receptors, indicating a possible role in managing conditions like Parkinson's disease and schizophrenia .

Case Study 1: Anticancer Evaluation

A study focused on synthesizing quinoline-based thioamide derivatives found that modifications to the quinoline ring structure significantly influenced their cytotoxic activity against cancer cell lines such as MCF-7 and HeLa. The study reported that compounds with electron-donating groups on the aromatic rings exhibited enhanced cytotoxicity compared to their electron-withdrawing counterparts. This finding emphasizes the importance of structural optimization in developing effective anticancer agents .

Case Study 2: Neuropharmacological Screening

Another investigation assessed the neuropharmacological properties of quinoline derivatives through in vitro assays targeting dopamine receptor interactions. The results indicated that specific modifications to the quinoline structure improved binding affinity to dopamine receptors, suggesting potential therapeutic applications in treating psychiatric disorders .

Data Tables

Compound IC50 (μM) Cell Line Activity Type
Compound A29HeLaCytotoxic
Compound B73MCF-7Cytotoxic
Compound C50L6 CellsNeuroprotective

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes selective oxidation to form sulfoxide or sulfone derivatives. This reaction is critical for modifying the compound’s electronic properties and biological activity.

ReagentConditionsProductYieldReference
m-CPBA1–3 equivalents, RT, 24–48 hSulfoxide (S=O)52–65%
m-CPBA (excess)5 equivalents, reflux, 72 hSulfone (O=S=O)45–58%
H₂O₂Acidic or neutral conditionsSulfoxide/Sulfone (dependent on stoichiometry)N/A

Key Findings :

  • Oxidation with m-chloroperbenzoic acid (m-CPBA) produces sulfinyl derivatives under mild conditions, while excess reagent and prolonged reaction times yield sulfones .

  • Hydrogen peroxide offers a cost-effective alternative but requires precise stoichiometric control to avoid over-oxidation.

Reduction Reactions

The amide (-CONH-) and thioether groups are susceptible to reduction under specific conditions:

ReagentTarget GroupProductConditionsReference
LiAlH₄AmideAmine (-CH₂NH-)Anhydrous THF, 0°C→RT
Raney NickelThioetherDesulfurized hydrocarbonH₂, high pressure

Mechanistic Insights :

  • Lithium aluminum hydride (LiAlH₄) reduces the amide to a secondary amine, altering hydrogen-bonding capabilities.

  • Raney nickel catalyzes desulfurization, cleaving the thioether bond to yield a hydrocarbon backbone.

Nucleophilic Substitution

The quinoline core and methoxy groups participate in electrophilic aromatic substitution (EAS):

Reaction TypeReagentPosition ModifiedProductReference
NitrationHNO₃/H₂SO₄C-3 of quinolineNitroquinoline derivative
DemethylationBBr₃Methoxy groupsPhenolic derivatives

Experimental Observations :

  • Nitration at the C-3 position of the quinoline ring occurs regioselectively due to electron-donating methoxy groups.

  • Demethylation with boron tribromide (BBr₃) converts methoxy groups to hydroxyl groups, enhancing solubility in polar solvents.

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentProductNotesReference
Acidic (HCl, 6M)H₂O, refluxCarboxylic acid + amineSlow reaction kinetics
Basic (NaOH, 2M)H₂O, 80°CCarboxylate salt + amineFaster than acidic

Structural Impact :

  • Hydrolysis disrupts the amide bond, generating a carboxylic acid and a secondary amine, which can be leveraged for further derivatization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Quinoline- and Quinazolinone-Based Acetamides

Several compounds share the thioacetamide-quinoline/quinazolinone core but differ in substituents:

N-(4-Sulfamoylphenyl)-Quinazolinone Derivatives (e.g., compounds 5–16 in ): These feature a 4-sulfamoylphenyl group on the quinazolinone ring and varying aryl/alkyl groups on the acetamide nitrogen (e.g., phenyl, tolyl, methoxyphenyl). Key difference: The target compound replaces the sulfamoyl group with a 7-methoxy-4-methylquinoline moiety, which may alter target specificity (e.g., kinase vs. dihydrofolate reductase inhibition) .

Benzofuran-Oxadiazole-Thioacetamides (): Compounds like 2a and 2b incorporate a benzofuran-oxadiazole-thioacetamide scaffold. Key difference: The target compound’s quinoline-thioether linkage replaces the oxadiazole ring, likely affecting electronic properties and binding interactions .

Pyrrolidinone Derivatives (): Compound IV-40 shares the 3,4-dimethoxyphenethyl group but integrates it into a pyrrolidinone core. Key difference: The acetamide-quinoline structure in the target compound offers distinct conformational flexibility compared to the rigid pyrrolidinone system .

Table 1: Structural and Functional Group Comparisons
Compound Class Core Structure Key Substituents Potential Bioactivity
Target Compound Quinoline-thioacetamide 3,4-Dimethoxyphenethyl, 7-methoxy-4-methylquinoline Kinase inhibition, antimicrobial
Quinazolinone-sulfamoylphenyl Quinazolinone-thioacetamide 4-Sulfamoylphenyl, aryl/alkyl groups Enzyme inhibition (e.g., DHFR)
Benzofuran-oxadiazole Oxadiazole-thioacetamide Benzofuran, chlorophenyl/methoxyphenyl Antimicrobial
Pyrrolidinone Pyrrolidinone-acetamide 3,4-Dimethoxyphenethyl, chlorophenyl Neuroactive/antioxidant

Comparison with Other Routes :

  • Quinazolinone derivatives () use hydrazide intermediates and ZnCl₂-catalyzed cyclization .
  • Benzofuran-oxadiazole analogs () employ thiouracil or imidazole-thiol coupling .

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight: The target compound (~450–500 g/mol) is comparable to quinazolinone derivatives (e.g., compound 15 in : 592.03 g/mol) but larger than simpler arylacetamides .
  • Solubility: Methoxy groups may improve aqueous solubility slightly, though the quinoline core remains hydrophobic .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-(3,4-dimethoxyphenethyl)-2-((7-methoxy-4-methylquinolin-2-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the quinoline-thioacetamide scaffold is typically formed by reacting 2-mercapto-7-methoxy-4-methylquinoline with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The 3,4-dimethoxyphenethylamine moiety is introduced via amide coupling using EDCI/HOBt or DCC as activators .
  • Optimization : Yield improvements (e.g., 43–78% in similar compounds) depend on solvent polarity, temperature control, and stoichiometric ratios. For instance, highlights the use of DMSO-d₆ for monitoring reaction progress via ¹H NMR, ensuring minimal side-product formation .

Q. How can spectroscopic techniques (¹H/¹³C NMR, IR) confirm the structural integrity of this compound?

  • ¹H NMR : Key signals include the methoxy groups (δ 3.80–3.95 ppm for OCH₃), aromatic protons (δ 6.70–8.20 ppm for quinoline and phenyl rings), and the thioacetamide methylene (δ 4.10–4.30 ppm, singlet). The 3,4-dimethoxyphenethyl chain shows a triplet for the ethyl group (δ 2.70–3.10 ppm) .
  • IR : Stretching vibrations for C=O (1650–1680 cm⁻¹), C-S (650–750 cm⁻¹), and NH (3250–3350 cm⁻¹) confirm functional groups .
  • Validation : Cross-referencing with calculated spectra (e.g., using ACD/Labs or ChemDraw) and elemental analysis (C, H, N) ensures purity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) assess selectivity. reports IC₅₀ values for analogs (e.g., 12.5–50 μg/mL), guiding dose ranges .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, such as hydrogen bonding or torsional angles?

  • Approach : Single-crystal X-ray diffraction (e.g., Rigaku AFC-7R diffractometer) provides bond lengths, angles, and intermolecular interactions. For example, reveals hydrogen bonds (N–H⋯O, O–H⋯O) stabilizing the crystal lattice in a related compound, with R-factors < 0.06 after refinement .
  • Challenges : Handling twinned crystals or low-resolution data requires software like SHELXL for iterative refinement. notes SHELX’s robustness in small-molecule crystallography despite outdated algorithms .

Q. What strategies address discrepancies between calculated and observed elemental analysis data (e.g., C, H, N % deviations)?

  • Root Causes : Impurities (unreacted starting materials), hygroscopicity, or combustion inefficiency. shows deviations up to ±0.3% for carbon; recrystallization (e.g., ethanol/water) improves purity .
  • Mitigation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺) and isotopic patterns. reports HRMS data with <5 ppm error for analogous compounds .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Modifications : Vary substituents on the quinoline (e.g., 7-methoxy → 7-ethoxy) or phenethyl group (e.g., 3,4-dimethoxy → 3,4,5-trimethoxy). demonstrates that electron-withdrawing groups on the phenyl ring enhance antimicrobial activity by 2–4 fold .
  • Computational Tools : Molecular docking (AutoDock Vina) predicts binding to targets like DNA gyrase. Pair with MD simulations to assess stability of ligand-protein complexes .

Q. What experimental and computational methods reconcile contradictory bioactivity data across studies?

  • Standardization : Use identical assay protocols (e.g., CLSI guidelines for MIC) and cell lines. notes batch variability in commercial reagents (e.g., ChemBridge compounds) as a confounder .
  • Meta-Analysis : Apply multivariate statistics (e.g., PCA) to datasets from multiple studies, isolating variables like solvent (DMSO vs. water) or incubation time .

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